molecular formula C16H24N2O B6899200 N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide

Cat. No.: B6899200
M. Wt: 260.37 g/mol
InChI Key: IQPGWOILAMMGQZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group attached to a cyclopentyl ring and a dimethylbenzamide moiety

Properties

IUPAC Name

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11-7-12(2)9-13(8-11)16(19)17-14-5-6-15(10-14)18(3)4/h7-9,14-15H,5-6,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPGWOILAMMGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCC(C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of reactions starting from cyclopentanone, which undergoes alkylation and subsequent reduction to form the desired cyclopentyl intermediate.

    Introduction of the Dimethylamino Group: The cyclopentyl intermediate is then reacted with dimethylamine under appropriate conditions to introduce the dimethylamino group.

    Coupling with 3,5-Dimethylbenzoyl Chloride: The final step involves the coupling of the dimethylamino-substituted cyclopentyl intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets within biological systems. The dimethylamino group can facilitate binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(dimethylamino)cyclopentyl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

    N-[3-(dimethylamino)cyclohexyl]-3,5-dimethylbenzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-[3-(dimethylamino)cyclopentyl]-4-methylbenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.

These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.

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